molecular formula C21H19BrO5 B4020215 methyl 4-(1-benzoylpropyl)-6-bromo-2-oxo-3-chromanecarboxylate

methyl 4-(1-benzoylpropyl)-6-bromo-2-oxo-3-chromanecarboxylate

Cat. No. B4020215
M. Wt: 431.3 g/mol
InChI Key: LBDNUGYUWMXUKV-UHFFFAOYSA-N
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Description

Methyl 4-(1-benzoylpropyl)-6-bromo-2-oxo-3-chromanecarboxylate belongs to a class of organic compounds known for their diverse chemical reactivities and potential applications in various fields of chemistry and pharmacology. Such compounds are of interest due to their complex structures and functional groups, which allow for a wide range of chemical transformations and applications in synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multistep processes, including bromination, esterification, and cyclization reactions. For instance, the synthesis of similar chromone derivatives has been achieved through reactions involving dimethyl acetonedicarboxylate under specific conditions, leading to the formation of functionalized benzophenones and benzo[c]chromones (Terzidis et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated through techniques like X-ray crystallography, revealing details about their crystal packing, hydrogen bonding, and overall geometry. For example, studies on related pyran derivatives have shown centrosymmetric hydrogen-bonded dimer formations, highlighting the importance of supramolecular interactions in determining the crystal structures of these compounds (Kranjc et al., 2012).

properties

IUPAC Name

methyl 6-bromo-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)-3,4-dihydrochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO5/c1-3-14(19(23)12-7-5-4-6-8-12)17-15-11-13(22)9-10-16(15)27-21(25)18(17)20(24)26-2/h4-11,14,17-18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDNUGYUWMXUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)OC)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1-benzoylpropyl)-6-bromo-2-oxo-3-chromanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(1-benzoylpropyl)-6-bromo-2-oxo-3-chromanecarboxylate
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methyl 4-(1-benzoylpropyl)-6-bromo-2-oxo-3-chromanecarboxylate

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